molecular formula C21H29NO B1385296 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline CAS No. 1040688-49-0

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline

Cat. No.: B1385296
CAS No.: 1040688-49-0
M. Wt: 311.5 g/mol
InChI Key: CGJCICLKRUHSQZ-UHFFFAOYSA-N
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Description

“N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline” is a tertiary aniline derivative featuring a 2,4,6-trimethyl-substituted aromatic ring linked via an ethyl group to a phenoxy moiety bearing a tert-butyl substituent. This structure combines steric bulk (from tert-butyl and methyl groups) with an ether linkage, which may influence solubility, stability, and reactivity. For example, the use of lithium aluminium hydride (LAH) for reductions (as in ) or mercury-mediated reactions (as in ) may apply to intermediate steps in its synthesis .

The 2,4,6-trimethylaniline core is electron-rich due to methyl substituents, which could influence electrophilic substitution patterns or coordination chemistry.

Properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-15-13-16(2)20(17(3)14-15)22-11-12-23-19-10-8-7-9-18(19)21(4,5)6/h7-10,13-14,22H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJCICLKRUHSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCOC2=CC=CC=C2C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline is utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Building Block for Ligands : It can be used to create bulky ligands for coordination chemistry applications. For example, it can be condensed with other compounds to form diimine ligands that are essential in catalysis.

Biological Research

The compound plays a role in biological studies due to its interactions with biological systems. Its applications include:

  • Proteomics Research : this compound is employed in proteomics for studying protein interactions and functions.
  • Investigating Biological Effects : Researchers use this compound to explore its effects on cellular processes and pathways.

Dye Production

The precursor nature of 2,4,6-trimethylaniline makes it significant in the dye industry. It is involved in the synthesis of various dyes used in textile and biological applications.

Material Science

The compound can be explored for its potential use in developing new materials due to its unique chemical properties. This includes applications in creating polymers or other advanced materials.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor for synthesizing complex aromatic compounds through nucleophilic substitution reactions. The research highlighted its efficiency in yielding high-purity products suitable for further applications in material science.

In another study focused on proteomics, the compound was tested for its ability to modulate protein interactions within cellular environments. The results indicated that it could influence specific signaling pathways, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Structural Features Functional Groups Notable Substituents Reference
Target Compound : N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline Ethyl-linked phenoxy-aniline core Ether, tertiary amine 2,4,6-trimethylaniline; 2-(tert-butyl)phenoxy
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxyethoxy chain with terminal alcohol Ether, alcohol 1,1,3,3-Tetramethylbutyl
N-(2,4,6-Trimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine () Oxazoline ring fused to aniline Oxazoline, amine 2,4,6-Trimethylaniline
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline () Nitro-substituted aniline with trifluoromethylphenyl Nitro, tertiary amine 2-tert-butyl, 4,6-dinitro

Key Observations:

Ether Linkages: The target compound and the ethanol derivative in share phenoxyethoxy chains, but the latter terminates in a hydroxyl group, increasing hydrophilicity. The target’s ethyl linkage to aniline instead introduces amine reactivity .

Aniline Core: Both the target compound and ’s oxazoline derivative feature 2,4,6-trimethylaniline, but the oxazoline ring in introduces hydrogen-bonding capability and rigidity, contrasting with the target’s flexible ethyl-phenoxy chain .

Electron-Withdrawing Groups : ’s compound contains nitro and trifluoromethyl groups, creating strong electron-withdrawing effects. This contrasts with the target’s electron-donating methyl and tert-butyl groups, which may enhance nucleophilicity .

Physicochemical and Functional Properties

  • Lipophilicity : The tert-butyl group in the target compound and ’s derivative increases logP values, favoring membrane permeability. ’s hydroxyl group reduces lipophilicity .
  • Stability : The target’s ether linkage is hydrolytically stable under neutral conditions, whereas ’s oxazoline ring may undergo acid-catalyzed ring-opening .
  • Reactivity : The 2,4,6-trimethylaniline core in the target and ’s compound resists electrophilic substitution at the para position due to steric hindrance. In contrast, ’s nitro groups direct further substitution to meta positions .

Research Findings and Implications

  • Catalytic Applications: The target’s tert-butylphenoxy group may act as a steric shield in metal coordination, similar to ligands described in ’s metathesis catalysts .
  • Material Science: ’s ethanol derivative demonstrates utility in surfactants or polymers due to its amphiphilic structure, whereas the target’s amine group could enable covalent bonding to surfaces .

Biological Activity

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline is a compound with significant biological activity, particularly in the fields of medicinal chemistry and proteomics. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H29NO
  • Molecular Weight : 311.46 g/mol
  • CAS Number : 1040688-49-0

This compound features a tert-butyl group, which contributes to its unique steric and electronic properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The presence of the aromatic rings allows for effective binding to various molecular targets, thereby modulating their functions.

Key Mechanisms:

  • Protein Binding : The compound's structure facilitates interactions with proteins, impacting their activity and stability.
  • Metabolism : It is metabolized into various N-hydroxylated metabolites, which are crucial for its activation and biological effects .
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several pathogens. Its efficacy varies depending on the structure and concentration used.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4 μg/mL
Clostridium difficile4 μg/mL
Candida albicans4–16 μg/mL

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it demonstrated favorable toxicity profiles in MCF-7 cells even at high concentrations (up to 32 μg/mL), maintaining over 100% cell viability . This suggests potential applications in therapeutic settings where selective toxicity is desired.

Case Studies

  • Proteomics Applications : this compound has been utilized as a specialty reagent in proteomics research to study protein interactions and functions. Its ability to bind selectively to target proteins enhances its utility in this field .
  • Metabolite Formation : A study highlighted that the compound can be metabolized into several active metabolites that contribute to its biological activity. These metabolites play a significant role in the activation of various carcinogenic aromatic amines .

Toxicological Considerations

Despite its promising biological activities, it is essential to consider the potential toxicological effects associated with this compound. Research indicates that it can induce methemoglobinemia and anemia in animal models, which are indicators of N-hydroxylated metabolite formation . Continuous monitoring and further studies are necessary to assess long-term safety and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline
Reactant of Route 2
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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline

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